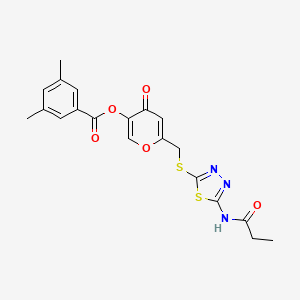

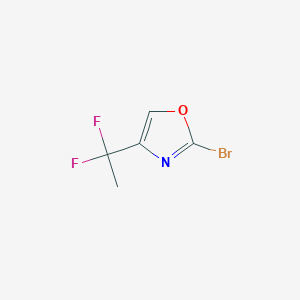

![molecular formula C16H9Cl2N5O2 B2558863 7-chloro-N-(3-chlorophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide CAS No. 1040698-78-9](/img/structure/B2558863.png)

7-chloro-N-(3-chlorophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “7-chloro-N-(3-chlorophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a triazole ring and a quinazoline ring . Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . Quinazoline is a type of organic compound that consists of two fused six-membered simple aromatic rings, a benzene ring and a pyrimidine ring .

Scientific Research Applications

Antifungal Applications

The triazole core of the compound is known for its antifungal properties. Triazoles interfere with the synthesis of ergosterol, an essential component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately, the death of the fungal cells . The compound’s potential as an antifungal agent could be explored in the development of new treatments for fungal infections, particularly those resistant to current medications.

Anticancer Potential

Quinazoline derivatives have been studied for their anticancer activities. They can act as kinase inhibitors, disrupting signaling pathways that are often overactive in cancer cells . The specific structure of our compound may offer a novel approach to targeting certain types of cancer cells, potentially leading to the development of new chemotherapeutic agents.

Antibacterial Properties

Both triazole and quinazoline components have shown effectiveness against bacterial infections. The compound could be designed to target multidrug-resistant bacterial strains, providing a new weapon in the fight against bacterial resistance . Its dual-action could make it particularly effective against a broad spectrum of bacterial pathogens.

Anti-inflammatory and Analgesic Effects

The compound’s structure suggests potential anti-inflammatory and analgesic effects. By modulating inflammatory pathways and reducing the production of pain-inducing mediators, it could serve as a lead compound for the development of new anti-inflammatory and pain-relief medications .

Antiepileptic Uses

Compounds with a triazole moiety have been associated with anticonvulsant activities. This compound could be explored for its potential to stabilize neuronal firing and prevent seizures, offering a new avenue for epilepsy treatment .

Antihypertensive Applications

Quinazoline derivatives are known to possess antihypertensive properties. They can act as vasodilators, relaxing blood vessels and thereby reducing blood pressure. This compound could be investigated for its potential use in managing hypertension .

Antidepressant and Anxiolytic Effects

The structural similarity to known antidepressant and anxiolytic drugs suggests that this compound could be beneficial in treating mood disorders. Its mechanism of action could involve the modulation of neurotransmitter systems within the brain .

Future Directions

The future research directions for “7-chloro-N-(3-chlorophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide” could involve further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. In addition, its potential applications in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts could also be explored .

properties

IUPAC Name |

7-chloro-N-(3-chlorophenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl2N5O2/c17-8-2-1-3-10(6-8)19-16(25)13-14-20-15(24)11-7-9(18)4-5-12(11)23(14)22-21-13/h1-7,22H,(H,19,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQJFEZJTZOSSNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)C2=NNN3C2=NC(=O)C4=C3C=CC(=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl2N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-chloro-N-(3-chlorophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{4-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]-2-nitrophenyl}morpholine](/img/structure/B2558780.png)

![3-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2558789.png)

![5-(hydroxymethyl)-2-imino-N-(4-methoxyphenyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2558792.png)

![N-cycloheptyl-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2558794.png)

![N'-[(Z)-1-(4-methylphenyl)ethylidene]-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carbohydrazide](/img/structure/B2558795.png)

![1-[1-(4-Methanesulfonylphenyl)ethyl]piperidin-4-amine](/img/structure/B2558803.png)